molecular formula C6H3BrCl2Zn B14875874 2,3-DichlorophenylZinc bromide

2,3-DichlorophenylZinc bromide

Cat. No.: B14875874
M. Wt: 291.3 g/mol
InChI Key: SEFHWRISJVCHES-UHFFFAOYSA-M
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Description

2,3-DichlorophenylZinc bromide is an organozinc compound with the molecular formula C6H3BrCl2Zn. It is a reagent commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is part of the broader class of organozinc reagents, which are known for their versatility and reactivity in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3-DichlorophenylZinc bromide can be synthesized through the reaction of 2,3-dichlorophenyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically requires an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction is as follows:

2,3-Dichlorophenyl bromide+Zn2,3-DichlorophenylZinc bromide\text{2,3-Dichlorophenyl bromide} + \text{Zn} \rightarrow \text{this compound} 2,3-Dichlorophenyl bromide+Zn→2,3-DichlorophenylZinc bromide

Industrial Production Methods: In an industrial setting, the production of this compound involves similar reaction conditions but on a larger scale. The process is optimized for efficiency, yield, and safety, often incorporating continuous flow techniques to manage the exothermic nature of the reaction and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 2,3-DichlorophenylZinc bromide primarily undergoes substitution reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. This reaction involves the formation of a carbon-carbon bond between the organozinc reagent and an aryl or vinyl halide in the presence of a palladium catalyst.

Common Reagents and Conditions:

    Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., THF, toluene).

    Conditions: Typically conducted under an inert atmosphere at temperatures ranging from room temperature to 100°C.

Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Scientific Research Applications

2,3-DichlorophenylZinc bromide has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.

    Biology: Employed in the modification of biologically active molecules to enhance their properties or create new derivatives.

    Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: Applied in the production of fine chemicals, agrochemicals, and materials science for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2,3-DichlorophenylZinc bromide in cross-coupling reactions involves the following steps:

    Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium complex.

    Transmetalation: The organozinc reagent transfers its aryl group to the palladium complex.

    Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.

Comparison with Similar Compounds

  • PhenylZinc bromide
  • 4-MethylphenylZinc bromide
  • 2,4-DichlorophenylZinc bromide

Comparison: 2,3-DichlorophenylZinc bromide is unique due to the presence of two chlorine atoms at the 2 and 3 positions on the phenyl ring. This substitution pattern can influence the reactivity and selectivity of the compound in various reactions. Compared to similar compounds, this compound may offer different electronic and steric properties, making it suitable for specific synthetic applications where other organozinc reagents might not be as effective.

Properties

Molecular Formula

C6H3BrCl2Zn

Molecular Weight

291.3 g/mol

IUPAC Name

bromozinc(1+);1,2-dichlorobenzene-6-ide

InChI

InChI=1S/C6H3Cl2.BrH.Zn/c7-5-3-1-2-4-6(5)8;;/h1-3H;1H;/q-1;;+2/p-1

InChI Key

SEFHWRISJVCHES-UHFFFAOYSA-M

Canonical SMILES

C1=C[C-]=C(C(=C1)Cl)Cl.[Zn+]Br

Origin of Product

United States

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